molecular formula C13H20ClN3O4S B2494799 3-Ethyl-1-(4-nitrobenzenesulfonyl)piperidin-4-amine CAS No. 1789009-16-0

3-Ethyl-1-(4-nitrobenzenesulfonyl)piperidin-4-amine

Cat. No.: B2494799
CAS No.: 1789009-16-0
M. Wt: 349.83
InChI Key: CKEUALXGPYLADL-UHFFFAOYSA-N
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Description

3-Ethyl-1-(4-nitrobenzenesulfonyl)piperidin-4-amine is a chemical compound with the molecular formula C13H19N3O4S It is a derivative of piperidine, a six-membered heterocyclic amine, and features a nitrobenzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-1-(4-nitrobenzenesulfonyl)piperidin-4-amine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.

    Introduction of the Ethyl Group: The ethyl group is introduced via alkylation reactions.

    Attachment of the Nitrobenzenesulfonyl Group: This step involves the reaction of the piperidine derivative with 4-nitrobenzenesulfonyl chloride under basic conditions to form the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-1-(4-nitrobenzenesulfonyl)piperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitro group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrobenzenesulfonyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Products may include sulfonic acids or other oxidized derivatives.

    Reduction: The major product is the corresponding amine derivative.

    Substitution: Various substituted piperidine derivatives can be formed depending on the nucleophile used.

Scientific Research Applications

3-Ethyl-1-(4-nitrobenzenesulfonyl)piperidin-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 3-Ethyl-1-(4-nitrobenzenesulfonyl)piperidin-4-amine depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor antagonist. The nitrobenzenesulfonyl group can interact with specific molecular targets, leading to changes in cellular pathways and biological effects.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simpler structure without the nitrobenzenesulfonyl group.

    4-Nitrobenzenesulfonyl Chloride: Used as a reagent in the synthesis of sulfonyl derivatives.

    N-Ethylpiperidine: Lacks the nitrobenzenesulfonyl group but has a similar piperidine core.

Uniqueness

3-Ethyl-1-(4-nitrobenzenesulfonyl)piperidin-4-amine is unique due to the presence of both the ethyl and nitrobenzenesulfonyl groups. These functional groups confer specific chemical properties and reactivity, making it valuable for targeted research applications.

Properties

IUPAC Name

3-ethyl-1-(4-nitrophenyl)sulfonylpiperidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O4S/c1-2-10-9-15(8-7-13(10)14)21(19,20)12-5-3-11(4-6-12)16(17)18/h3-6,10,13H,2,7-9,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGOBRWARCISHHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(CCC1N)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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